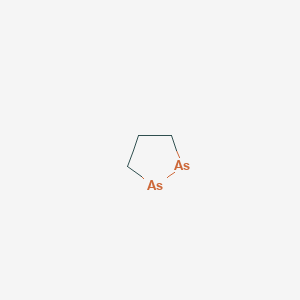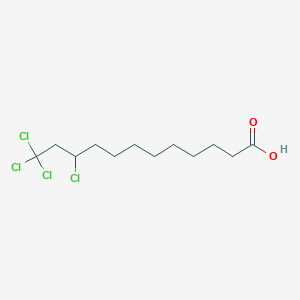
Praseodymium--zinc (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium–zinc (1/2) is a compound formed by the combination of praseodymium and zinc in a 1:2 ratio. Praseodymium is a rare-earth metal known for its unique magnetic, electrical, and optical properties, while zinc is a transition metal widely used in various industrial applications. The combination of these two elements results in a compound with distinct characteristics that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .
Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium–zinc (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can react with oxygen to form praseodymium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from these reactions include praseodymium oxide, zinc oxide, and various praseodymium halides, such as praseodymium chloride and praseodymium bromide .
Aplicaciones Científicas De Investigación
Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:
Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.
Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.
Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.
Mecanismo De Acción
The mechanism of action of praseodymium–zinc (1/2) involves its interaction with various molecular targets and pathways. In thermoelectric materials, the compound enhances electrical conductivity and reduces thermal conductivity, leading to improved thermoelectric performance . In photocatalytic applications, praseodymium-doped zinc oxide inhibits electron-hole recombination, thereby enhancing the optical response and photocatalytic activity of the material . In thin-film transistors, the compound acts as a stabilizer, reducing the sensitivity of the channel region to oxygen and moisture, and improving the overall performance of the transistors .
Comparación Con Compuestos Similares
- Praseodymium oxide (Pr6O11)
- Zinc oxide (ZnO)
- Praseodymium-doped indium zinc oxide (PrIZO)
Propiedades
Número CAS |
12066-85-2 |
|---|---|
Fórmula molecular |
PrZn2 |
Peso molecular |
271.7 g/mol |
Nombre IUPAC |
praseodymium;zinc |
InChI |
InChI=1S/Pr.2Zn |
Clave InChI |
BLJPPHYCGCKCKI-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
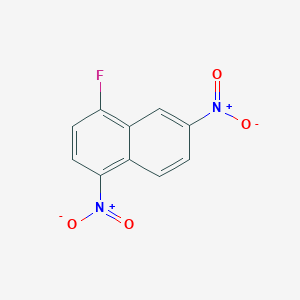

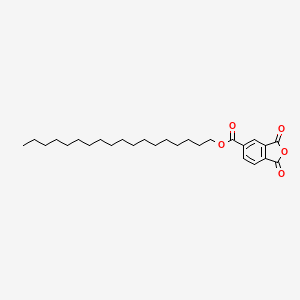
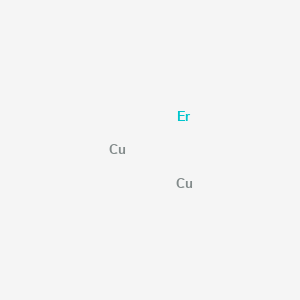

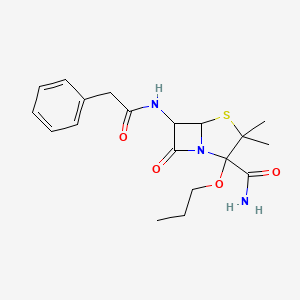
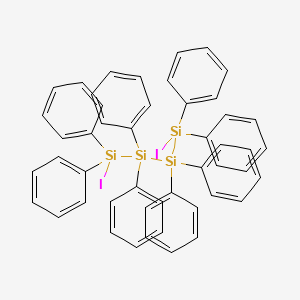
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)


